molecular formula C12H10N2O3 B1493313 5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile CAS No. 2098137-04-1

5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile

Cat. No.: B1493313
CAS No.: 2098137-04-1
M. Wt: 230.22 g/mol
InChI Key: CLHKJUPJCIFCKH-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile is a chemical compound characterized by its unique structure, which includes an oxazole ring and a cyano group attached to a 3,4-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3,4-dimethoxybenzaldehyde with aminoacetonitrile hydrochloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The oxazole ring can be reduced to form a corresponding amine.

  • Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various electrophilic reagents under acidic or basic conditions.

Major Products Formed:

  • Oxidation: 5-(3,4-Dimethoxyphenyl)oxazole-2-carboxylic acid.

  • Reduction: 5-(3,4-Dimethoxyphenyl)oxazole-2-amine.

  • Substitution: Derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its oxazole ring and cyano group make it a versatile intermediate in organic synthesis.

Biology: In biological research, 5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which 5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, leading to biological responses. The cyano group can participate in hydrogen bonding, enhancing the compound's binding affinity.

Molecular Targets and Pathways:

  • Enzymes: Potential inhibition of certain enzymes involved in disease pathways.

  • Receptors: Binding to receptors that regulate physiological processes.

Comparison with Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)pentanoic acid: Similar phenyl group but different functional groups.

  • 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione: Similar phenyl group but different ring structure.

Uniqueness: 5-(3,4-Dimethoxyphenyl)oxazole-2-carbonitrile stands out due to its unique combination of the oxazole ring and cyano group, which provides distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-15-9-4-3-8(5-10(9)16-2)11-7-14-12(6-13)17-11/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHKJUPJCIFCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(O2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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